molecular formula C14H12Cl2FNO7 B8511214 Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate CAS No. 106809-16-9

Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate

Cat. No. B8511214
Key on ui cas rn: 106809-16-9
M. Wt: 396.1 g/mol
InChI Key: UMCIIIXCSXZJNZ-UHFFFAOYSA-N
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Patent
US04762831

Procedure details

2.1 g of tetrachloromethane are added to 10.1 g of magnesium turnings in 21 ml of ethanol and, after evolution of hydrogen has started, a mixture of 66.6 g of diethyl malonate, 40 ml of ethanol and 150 ml of toluene is added dropwise at 50°-60° C. The mixture is stirred at this temperature for 1 hour, then cooled to -5° to -10° C., and a solution of 109.2 g of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride in 50 ml of toluene is slowly added dropwise. The mixture is then stirred at 0° C. for 1 hour, brought to room temperature overnight, and then heated at 40°-50° C. for 2 hours. The reaction mixture is cooled in ice, and a mixture of 160 ml of water and 10.4 ml of concentrated sulphuric acid is added, and the organic phase is separated off. The aqueous phase is extracted with toluene, and the combined organic extract is washed with saturated sodium chloride solution, dried with sodium sulphate, and the solvent is removed in vacuo. 144.5 g of diethyl(2,4-dichloro-5-fluoro-3-nitrobenzoyl)malonate are obtained as a crude product. 200 ml of water and 0.6 g of 4-toluenesulphonic acid are added to this, and the mixture is heated under reflux for 3 hours, extracted with methylene chloride, and the extract is dried with Sodium sulphate and the solvent is removed by distillation in vacuo. 118 g of substituted benzoyl acetic ester are obtained as a crude product. It is sufficiently pure for the subsequent reactions.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
109.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[H][H].[C:4]([O:12][CH2:13][CH3:14])(=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[Cl:15][C:16]1[C:24]([N+:25]([O-:27])=[O:26])=[C:23]([Cl:28])[C:22]([F:29])=[CH:21][C:17]=1[C:18](Cl)=[O:19].S(=O)(=O)(O)O>C(O)C.C1(C)C=CC=CC=1.ClC(Cl)(Cl)Cl.O>[CH2:13]([O:12][C:4](=[O:11])[CH:5]([C:18](=[O:19])[C:17]1[CH:21]=[C:22]([F:29])[C:23]([Cl:28])=[C:24]([N+:25]([O-:27])=[O:26])[C:16]=1[Cl:15])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:14]

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
66.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
109.2 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1[N+](=O)[O-])Cl)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
10.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.1 g
Type
catalyst
Smiles
ClC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 50°-60° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° to -10° C.
STIRRING
Type
STIRRING
Details
The mixture is then stirred at 0° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
brought to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40°-50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in ice
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C(C1=C(C(=C(C(=C1)F)Cl)[N+](=O)[O-])Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 144.5 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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